tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Key signals include:
- ¹³C NMR : Peaks at δ 120–140 ppm (aromatic carbons), δ 25–30 ppm (tert-butyl carbons), and δ 0–5 ppm (silicon-methyl carbons).
- ¹⁹F NMR : Two distinct signals near δ -110 ppm (ortho and para fluorine environments).
- ¹¹B NMR : A single peak around δ 30 ppm, characteristic of trigonal boron in boronate esters.
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 370.31 (M⁺). Fragmentation patterns include:
- Loss of tert-butyl group (m/z 313.2).
- Cleavage of the boronate ester (m/z 214.1 for C₁₀H₁₆BF₂O₃).
- Silicon-containing fragments at m/z 73 (Si(CH₃)₃⁺).
Properties
IUPAC Name |
tert-butyl-[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BF2O3Si/c1-16(2,3)25(8,9)22-12-10-13(15(21)14(20)11-12)19-23-17(4,5)18(6,7)24-19/h10-11H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSZKZKYIDNJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BF2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674965 | |
| Record name | tert-Butyl[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-62-7 | |
| Record name | 1,3,2-Dioxaborolane, 2-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,3-difluorophenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Typical Reaction Conditions
Catalyst : Palladium complexes such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) (Pd(dppf)Cl2·CH2Cl2) are commonly used.
Ligands : 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhances catalyst stability and activity.
Base : Potassium acetate (KOAc) is the preferred base for facilitating the borylation.
Solvent : 1,4-Dioxane is frequently employed due to its ability to dissolve both organic and inorganic reagents and its high boiling point.
Temperature and Time : Reactions are typically conducted at 80°C for 3 to 16 hours under an inert atmosphere (argon or nitrogen) to prevent oxidation and side reactions.
Atmosphere : An inert atmosphere is critical to maintain catalyst activity and prevent degradation of sensitive intermediates.
Representative Preparation Procedure
A representative synthetic procedure is as follows:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1. Palladium-catalyzed borylation | A mixture of aryl triflate precursor, bis(pinacolato)diboron, potassium acetate, Pd(dppf)Cl2·CH2Cl2, and dppf in 1,4-dioxane; stirred at 80°C for 3–16 h under argon | 79–90% | Reaction monitored by TLC; inert atmosphere essential; purification by silica gel chromatography |
| 2. Silylation of phenol | Reaction of the borylated phenol intermediate with dimethylchlorosilane or equivalent silylating agent under basic conditions | High (varies) | Protects phenol as dimethylsilane ether; conditions optimized to prevent hydrolysis |
This procedure aligns with documented methods where the borylation step is the critical transformation, followed by silylation to yield the final tert-butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane compound.
Detailed Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2·CH2Cl2 (Palladium(II) complex) |
| Ligand | 1,1'-bis(diphenylphosphino)ferrocene (dppf) |
| Base | Potassium acetate (KOAc) |
| Boron Source | Bis(pinacolato)diboron |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Reaction Time | 3–16 hours |
| Atmosphere | Argon or nitrogen (inert) |
| Purification Method | Silica gel column chromatography (EtOAc/Hexanes gradient) |
| Typical Yield | 79–90% |
Research Findings and Optimization Notes
Catalyst Efficiency : The use of Pd(dppf)Cl2·CH2Cl2 in combination with dppf ligand has been shown to provide excellent catalytic activity and selectivity for the borylation of fluorinated aryl triflates, leading to high yields and minimal by-products.
Base Selection : Potassium acetate is preferred over other bases due to its mildness and ability to facilitate smooth transmetallation steps without degrading sensitive functional groups.
Solvent Effects : 1,4-Dioxane offers an optimal balance of polarity and boiling point, enabling efficient reaction kinetics and ease of handling.
Reaction Time and Temperature : Prolonged heating (up to 16 hours) ensures complete conversion, while 80°C is sufficient to activate the catalyst without causing decomposition.
Inert Atmosphere : Strict exclusion of oxygen and moisture is critical, as palladium catalysts and boronate esters are sensitive to oxidation and hydrolysis.
Purification : Gradient elution chromatography using ethyl acetate and hexanes effectively separates the product from impurities, ensuring high purity suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Oxidation and Reduction: The silane group can be oxidized to form silanols or further to siloxanes.
Coupling Reactions: The boron-containing dioxaborolane can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation of the silane group can produce silanols or siloxanes.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable in the construction of organic frameworks and polymers .
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s structural features suggest potential use in the development of fluorinated pharmaceuticals or as a precursor for bioactive molecules.
Industry
In industry, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique combination of fluorine, boron, and silicon atoms can impart desirable properties such as hydrophobicity, thermal stability, and chemical resistance.
Mechanism of Action
The mechanism by which tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane exerts its effects depends on the specific reaction or application. In coupling reactions, the boron atom in the dioxaborolane ring acts as a key reactive site, facilitating the formation of new carbon-carbon bonds. The silane group can undergo oxidation to form silanols, which can further react to form siloxanes, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
tert-Butyl(2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane (CAS: 1150561-59-3)
- Structure : Differs in substituent positions (2-chloro, 4-fluoro vs. 3,4-difluoro).
- Molecular weight (386.78 vs. ~374.3 for the target compound) reflects the heavier Cl atom .
- Synthetic Use : Likely employed in analogous coupling reactions but may exhibit steric hindrance due to the ortho-chloro group.
tert-Butyl((3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane (CAS: 1609540-97-7)
- Structure: Benzyl ether linkage instead of phenoxy, with a single fluorine at position 3.
- Impact: The benzyl group increases hydrophobicity and may alter solubility in polar solvents.
2-(2,3-dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1799938-17-2)
- Structure : Lacks the silyl ether group, with dichloro and fluoro substituents.
Functional Group Modifications
tert-Butyl((1-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)undecan-5-yl)oxy)dimethylsilane (Compound 40 in )
- Structure : Features a long aliphatic chain with a methoxyphenyl group.
- Impact : The methoxy group enhances solubility in polar solvents (e.g., ethers), as evidenced by its TLC Rf = 0.39 (95:5 pentane/ether). The extended carbon chain increases molecular weight (C28H50BO4Si vs. ~C18H28B F2O3Si for the target) and may hinder solid-state crystallinity .
Spectral and Physical Properties
Reactivity in Cross-Coupling Reactions
- Target Compound: The 3,4-difluoro substitution enhances electrophilicity, facilitating oxidative addition with palladium catalysts. The tert-butyldimethylsilyl (TBS) group protects the phenol oxygen, preventing unwanted side reactions .
- Comparison with CAS 1150561-59-3 : The ortho-chloro group may slow transmetallation due to steric effects but could improve regioselectivity in couplings .
- Compound 40 () : The aliphatic chain may reduce coupling efficiency due to increased steric bulk, though methoxy groups can stabilize intermediates via resonance .
Key Research Findings
- Synthetic Utility : Fluorinated arylboronates are preferred in pharmaceutical synthesis for their metabolic stability. For example, and highlight similar compounds as intermediates in kinase inhibitor synthesis .
- Stability Trade-offs : While silyl ethers enhance stability, they require acidic conditions (e.g., TFA in ) for deprotection, which may limit compatibility with acid-sensitive substrates .
- Spectroscopic Trends : Fluorine substituents cause distinct splitting patterns in NMR, aiding structural elucidation. For instance, the target compound’s aromatic protons exhibit complex splitting due to 3,4-difluoro coupling .
Biological Activity
tert-Butyl(3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is a complex organic compound notable for its unique structure and potential biological activities. The compound combines fluorinated aromatic systems with boron-containing dioxaborolane and silane functionalities, which may confer distinctive reactivity and properties beneficial in various fields including medicinal chemistry and materials science.
Chemical Structure and Properties
- IUPAC Name : tert-butyl-[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane
- CAS Number : 1150271-62-7
- Molecular Formula : C18H29BF2O3Si
- Molecular Weight : 370.32 g/mol
Biological Activity
The biological activity of this compound is primarily inferred from its structural components. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, which are desirable traits in drug design.
The biological effects of this compound are likely mediated through:
- Reactivity of the Dioxaborolane Group : This group can participate in various chemical reactions that may lead to the formation of bioactive derivatives.
- Fluorinated Aromatic Ring : The fluorinated structure may interact with biological targets by enhancing binding affinity due to increased hydrophobic interactions.
- Silane Functionality : The silane group may undergo hydrolysis to form silanol derivatives that can further react with biological molecules.
Pharmacokinetics
Based on related compounds with similar structures:
- BBB Permeability : The compound is predicted to be a blood-brain barrier (BBB) permeant.
- P-glycoprotein Substrate : It may act as a substrate for P-glycoprotein transporters.
Lipophilicity and Solubility
The log partition coefficients indicate moderate lipophilicity:
- Log P (XLOGP3) : 1.88
- Log P (WLOGP) : 2.41
These values suggest that the compound has favorable properties for membrane permeability.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Lacks fluorine; contains dioxaborolane | Moderate |
| tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidinecarboxylate | Contains piperidine; lacks silane | Low |
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via organoboron chemistry, typically involving halogen-lithium exchange or transition-metal-catalyzed borylation. For example:
- Step 1 : Dissolve precursors (e.g., aryl halides) in anhydrous THF, cool to -100°C, and add n-BuLi to generate a reactive intermediate .
- Step 2 : Introduce the dioxaborolane moiety using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. Reaction termination with NH₄Cl(aq) and extraction with non-polar solvents (e.g., pentane) yield the crude product .
- Step 3 : Purify via column chromatography (e.g., pentane/Et₂O gradients) and confirm purity using TLC (Rf ~0.39 in 95:5 pentane/ether) . Key Variables : Lower temperatures (-100°C) improve regioselectivity, while solvent choice (THF vs. DCM) affects reaction kinetics .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, aromatic protons adjacent to fluorine atoms show deshielding (δ 7.15–7.33 ppm), while tert-butyl groups appear as singlets (δ 1.05–1.30 ppm) .
- HRMS : Confirm molecular weight (e.g., m/z 818 [M+H]⁺) and isotopic patterns .
- IR : Detect B-O (1350–1400 cm⁻¹) and Si-C (1250 cm⁻¹) bonds .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyldimethylsilyl (TBS) group influence reactivity in cross-coupling reactions?
The TBS group enhances stability by protecting the phenolic oxygen but may sterically hinder transmetalation in Suzuki-Miyaura couplings. Comparative studies with unprotected analogs show:
- Reactivity : TBS-protected derivatives require higher Pd catalyst loadings (2–5 mol% vs. 1 mol%) .
- Selectivity : Orthogonal reactivity with iodides vs. bromides (e.g., 65% yield with bromoarenes vs. 32% with chloroarenes) .
- Mechanistic Insight : Steric bulk slows oxidative addition but stabilizes intermediates during reductive elimination .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
Discrepancies arise from:
- Substrate Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) reduce borylation efficiency due to slower C-H activation .
- Catalyst Compatibility : Cu vs. Pd catalysts yield different regioisomers (e.g., β-hydroxyboronates vs. biaryls) .
- Validation : Cross-check NMR assignments with DEPT-135 (to distinguish CH₂ vs. CH₃ groups) and HSQC for quaternary carbons .
Q. How does the compound’s stability under acidic or oxidative conditions impact its utility in multi-step syntheses?
- Acidic Conditions : The TBS group is stable in mild acids (e.g., AcOH) but cleaves in concentrated HCl or TFA, as shown by LCMS degradation studies (e.g., m/z shifts from 818 to 650 after TFA exposure) .
- Oxidative Conditions : The dioxaborolane moiety oxidizes to boronic acids in H₂O₂/NaOH, limiting its use in aqueous environments . Mitigation : Use non-polar solvents (e.g., DCM) and inert atmospheres for storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
